molecular formula C20H20N4O3S B2472594 4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034390-02-6

4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No. B2472594
CAS RN: 2034390-02-6
M. Wt: 396.47
InChI Key: BGXBJVHQKGCOFK-UHFFFAOYSA-N
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Description

The compound “4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a sulfamoyl group (-SO2NH2), an imidazo[1,2-a]pyridine ring, and a benzamide group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, hydrazone derivatives are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure could be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfamoyl group might participate in substitution reactions, and the imidazo[1,2-a]pyridine ring might undergo electrophilic substitution .

Scientific Research Applications

Anticancer Properties

Imidazole derivatives have shown promise as potential anticancer agents. Researchers have investigated the cytotoxic effects of compounds containing the imidazole ring, including the one . These derivatives may inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis. Further studies are needed to explore their specific mechanisms of action and evaluate their efficacy against different cancer types .

Antimicrobial Activity

Imidazole-based compounds exhibit antimicrobial properties. The presence of the imidazole ring can enhance the antibacterial, antifungal, and antiviral activities of molecules. Researchers have synthesized imidazole derivatives and evaluated their effectiveness against various pathogens. The compound under consideration may serve as a potential antimicrobial agent, contributing to the fight against drug-resistant microbes .

Anti-inflammatory Effects

Imidazole-containing compounds have been investigated for their anti-inflammatory potential. These molecules may modulate inflammatory pathways, suppress cytokine production, and alleviate inflammation-related conditions. The compound’s structure suggests that it could be explored as an anti-inflammatory drug candidate .

Metal Chelation and Coordination Chemistry

Imidazole rings are excellent ligands for metal ions due to their nitrogen atoms. Researchers have used imidazole derivatives in coordination chemistry, where they form stable complexes with transition metals. These complexes find applications in catalysis, material science, and bioinorganic chemistry. The compound’s sulfamoyl group may enhance its metal-binding properties .

Photophysical Properties

Imidazole-based molecules often exhibit interesting photophysical behaviors, including fluorescence and phosphorescence. Researchers have studied their luminescent properties for applications in sensors, imaging, and optoelectronic devices. The compound’s unique structure may contribute to its photoluminescent properties .

Drug Design and Development

Imidazole derivatives serve as essential building blocks in drug discovery. Medicinal chemists modify imidazole-containing scaffolds to create novel drug candidates. The compound’s structural features make it a potential starting point for designing new therapeutic agents targeting specific diseases .

properties

IUPAC Name

4-sulfamoyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c21-28(26,27)15-10-8-14(9-11-15)20(25)23-17-6-2-1-5-16(17)18-13-24-12-4-3-7-19(24)22-18/h1-2,5-6,8-11,13H,3-4,7,12H2,(H,23,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBJVHQKGCOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

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